molecular formula C9H16ClF2N3 B12233655 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

Cat. No.: B12233655
M. Wt: 239.69 g/mol
InChI Key: CGQIUTHARGGBNJ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the isobutylamine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H under suitable conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or sulfonates for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound may inhibit mitochondrial respiratory chain enzymes, disrupting energy production in fungal cells . The difluoromethyl group can enhance the compound’s binding affinity to its target, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl groups, such as:

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamine moiety can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-13-14(8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H

InChI Key

CGQIUTHARGGBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

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